molecular formula C12H7F2NO4 B13571507 (1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate

(1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate

Cat. No.: B13571507
M. Wt: 267.18 g/mol
InChI Key: NRSYFCVMBBNJFB-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines a 1,3-dioxoisoindoline moiety with a 2,2-difluorocyclopropane carboxylate group. The presence of fluorine atoms in the cyclopropane ring enhances the compound’s stability and reactivity, making it a valuable subject for various scientific investigations .

Preparation Methods

The synthesis of (1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate typically involves the reaction of 1,3-dioxoisoindoline derivatives with difluorocyclopropane carboxylate precursors. One common method includes the use of triflic acid in dichloromethane to facilitate the cyclopropanation reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through rigorous quality control measures .

Chemical Reactions Analysis

(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include triflic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the cyclopropane ring enhance the compound’s ability to form stable interactions with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H7F2NO4

Molecular Weight

267.18 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate

InChI

InChI=1S/C12H7F2NO4/c13-12(14)5-8(12)11(18)19-15-9(16)6-3-1-2-4-7(6)10(15)17/h1-4,8H,5H2

InChI Key

NRSYFCVMBBNJFB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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